

Application Notes: Chromatin Immunoprecipitation (ChIP)-seq for yAP1 Target Gene Discovery

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Compound of Interest

Compound Name: *yAP1 protein*

CAS No.: 124671-19-8

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Introduction

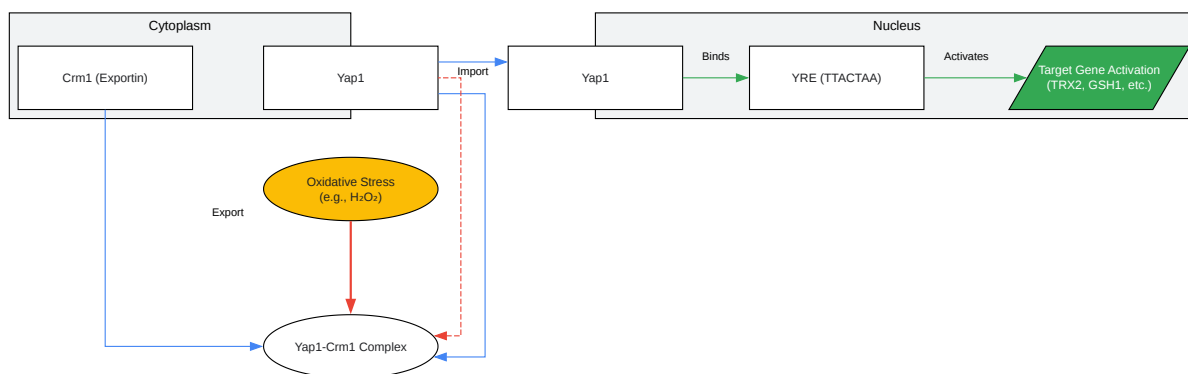
In the budding yeast *Saccharomyces cerevisiae*, the Activator Protein-1 like transcription factor, Yap1 (yAP1), is a central regulator of the oxidative stress response.^{[1][2][3]} Upon exposure to reactive oxygen species (ROS) and certain xenobiotics, Yap1 rapidly accumulates in the nucleus to activate the transcription of a broad network of genes essential for detoxification, redox balance, and cellular repair.^{[3][4]} Understanding the precise genomic targets of Yap1 is crucial for elucidating the mechanisms of stress response and identifying potential pathways for therapeutic intervention in fungal diseases or for optimizing yeast performance in industrial applications.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful and unbiased method to identify the genome-wide binding sites of DNA-associated proteins like Yap1 *in vivo*.^{[5][6][7]} This technique involves chemically cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (Yap1), and sequencing the co-precipitated DNA fragments. The resulting data provides a high-resolution map of Yap1 binding sites across the entire yeast genome, revealing its direct target genes.

These application notes provide a comprehensive protocol and resources for researchers performing ChIP-seq to identify Yap1 target genes in *S. cerevisiae*.

yAP1 Signaling Pathway in Oxidative Stress

Under normal physiological conditions, Yap1 shuttles between the cytoplasm and the nucleus but is predominantly localized in the cytoplasm due to active nuclear export mediated by the Crm1/Xpo1 exportin.[1] This export is dependent on a C-terminal cysteine-rich domain (CRD) which serves as a nuclear export signal (NES).[2][3][4] Upon exposure to oxidative stressors like hydrogen peroxide (H_2O_2), the CRD undergoes a conformational change, masking the NES and preventing its recognition by Crm1.[1][2][4] This inhibition of nuclear export leads to the rapid accumulation of Yap1 in the nucleus, where it binds to specific DNA sequences known as Yap Response Elements (YREs; consensus TTACTAA) in the promoter regions of its target genes, thereby activating their transcription.[1]



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Yap1 Oxidative Stress Signaling Pathway.

Expected Data: yAP1 Target Genes

A successful Yap1 ChIP-seq experiment will identify a set of high-confidence genomic loci bound by Yap1 under oxidative stress conditions. These loci are typically located in the promoter regions of genes involved in antioxidant defense, detoxification, and redox homeostasis. The table below summarizes a representative list of well-characterized Yap1 target genes.

Gene Name	Function	Role in Stress Response	Consensus YRE Sequence
TRX2	Thioredoxin	Detoxifies reactive oxygen species.[1][4]	TTACTAA
TRR1	Thioredoxin Reductase	Reduces oxidized thioredoxin.[1][4]	TTACTAA
GSH1	Gamma-glutamylcysteine synthetase	Catalyzes the first step in glutathione (GSH) synthesis.[1][4]	TTACTAA
GLR1	Glutathione Reductase	Reduces oxidized glutathione (GSSG) to GSH.[8]	TTACTAA
GPX2	Glutathione Peroxidase	Detoxifies hydroperoxides using GSH.[4][8]	TTACTAA
SOD1	Superoxide Dismutase	Converts superoxide radicals to hydrogen peroxide.[4]	TTACTAA
YCF1	Yeast Cadmium Factor 1	Transports glutathione S-conjugates into the vacuole.[2][4]	TTACTAA
FLR1	Multidrug Resistance Pump	Efflux pump involved in detoxification.[4]	TTACTAA

Detailed Protocol: yAP1 ChIP-seq in *Saccharomyces cerevisiae*

This protocol is optimized for identifying the binding sites of the transcription factor Yap1. It is crucial to include proper controls, such as an input DNA sample (chromatin sheared before immunoprecipitation) and a mock immunoprecipitation with non-specific IgG.

I. Cell Culture and Cross-linking

- **Culture Growth:** Inoculate 50 mL of YPAD medium with a fresh colony of the desired *S. cerevisiae* strain. Grow overnight at 30°C with shaking (180-210 rpm).[9]
- **Dilution:** Dilute the overnight culture to an OD₆₀₀ of ~0.2 in a larger volume of YPAD (e.g., 200 mL) and grow at 30°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of 0.6-0.8).
- **Stress Induction (Optional but Recommended):** To induce Yap1 nuclear localization, add a stressor. For example, add H₂O₂ to a final concentration of 0.4 mM and incubate for 15-30 minutes.[10]
- **Cross-linking:** Add 37% formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Swirl gently and incubate for 15 minutes at room temperature with slow shaking.[9]
- **Quenching:** Quench the cross-linking reaction by adding 2.5 M glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with slow shaking.[9]
- **Cell Harvest:** Pellet the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- **Washing:** Wash the cell pellet twice with 25 mL of ice-cold 1x Phosphate-Buffered Saline (PBS). After the final wash, pellet the cells, remove all supernatant, and flash-freeze the pellet in liquid nitrogen. Pellets can be stored at -80°C.[9]

II. Cell Lysis and Chromatin Shearing

- **Resuspension:** Resuspend the cell pellet in 600 µL of ice-cold FA Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate) supplemented with protease inhibitors.

- **Mechanical Lysis:** Add an equal volume of acid-washed glass beads (0.5 mm diameter). Lyse the cells using a bead beater (e.g., FastPrep) with 6-8 cycles of 30 seconds on, 1 minute on ice.
- **Chromatin Recovery:** Puncture the bottom of the tube with a needle, place it in a larger collection tube, and centrifuge to collect the lysate, leaving the beads behind.
- **Sonication:** Shear the chromatin by sonication to an average fragment size of 200-500 bp. This step is critical and must be optimized for your specific sonicator. Check fragment size by running a small aliquot on an agarose gel after reversing cross-links.[\[11\]](#)
- **Clarification:** Centrifuge the sonicated lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.

III. Immunoprecipitation (IP)

- **Input Sample:** Set aside 10% of the soluble chromatin to serve as the "Input" control. Store at -20°C until the reverse cross-linking step.[\[12\]](#)
- **Antibody Incubation:** Add a specific anti-Yap1 antibody to the remaining chromatin. For a negative control, use a parallel sample with an equivalent amount of non-specific IgG. Incubate overnight at 4°C on a rotator.
- **Bead Preparation:** Pre-block Protein A/G magnetic beads by washing them in FA Lysis Buffer containing 0.5% BSA.[\[12\]](#)
- **Immune Complex Capture:** Add the pre-blocked beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.[\[12\]](#)
- **Washing Series:** Wash the beads sequentially to remove non-specifically bound chromatin. Perform each wash for 5 minutes at 4°C on a rotator.[\[12\]](#)
 - 2x washes with Low Salt Wash Buffer (e.g., FA Lysis Buffer).
 - 1x wash with High Salt Wash Buffer (FA Lysis Buffer with 500 mM NaCl).
 - 1x wash with LiCl Wash Buffer (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 0.5% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA).

- 1x wash with TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

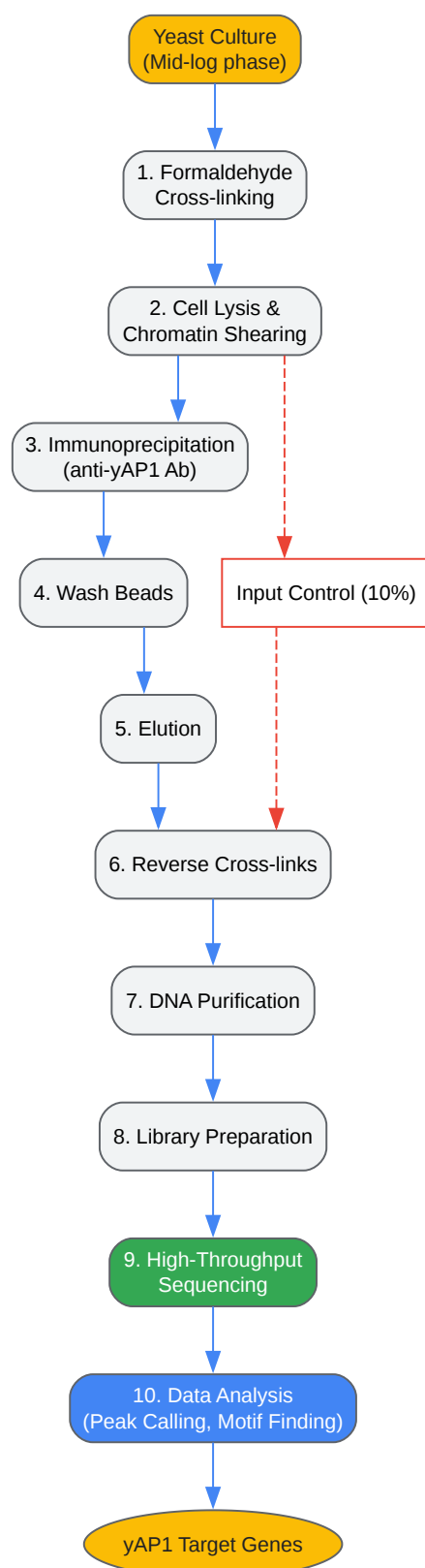
IV. Elution, Reverse Cross-linking, and DNA Purification

- Elution: Elute the chromatin from the beads by adding 100 μ L of Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) and incubating at 65°C for 20 minutes with shaking.[12]
- Reverse Cross-linking: Combine the eluates. Add NaCl to a final concentration of 200 mM to both the IP samples and the Input control. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.[11]
- RNase and Proteinase K Treatment: Add RNase A to a final concentration of 0.2 mg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to 0.2 mg/mL and incubate at 55°C for 1-2 hours.[12]
- DNA Purification: Purify the DNA using a PCR purification spin column kit (e.g., Qiagen QIAquick) or by phenol-chloroform extraction followed by ethanol precipitation. Elute the final DNA in 30-50 μ L of nuclease-free water.

V. Library Preparation and Sequencing

- Quantification: Quantify the purified DNA using a high-sensitivity fluorometric method (e.g., Qubit).
- Library Preparation: Prepare sequencing libraries from the IP and Input DNA using a commercial kit compatible with low DNA input (e.g., Illumina TruSeq ChIP Library Prep Kit). This typically involves end-repair, A-tailing, and adapter ligation.
- Amplification: Perform PCR amplification to enrich for adapter-ligated fragments. The number of cycles should be minimized to avoid amplification bias.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical run would be single-end 50 bp reads.

ChIP-seq Experimental Workflow



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Overview of the yAP1 ChIP-seq experimental workflow.

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